Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core substituted at position 4 with a 4-ethoxyphenyl group and at position 6 with a [(5-chlorothiophen-2-yl)sulfonyl]methyl moiety. The 2-oxo group and methyl ester at position 5 complete its structure. The 5-chlorothiophene sulfonyl group introduces electron-withdrawing and steric effects, while the 4-ethoxyphenyl substituent contributes to lipophilicity. Such derivatives are often synthesized via Biginelli-like multicomponent reactions () and studied for their biological activities, including antimicrobial and antioxidant properties (). Crystallographic data for related compounds suggest planar tetrahydropyrimidine rings with puckering influenced by substituents () .
Properties
IUPAC Name |
methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6S2/c1-3-28-12-6-4-11(5-7-12)17-16(18(23)27-2)13(21-19(24)22-17)10-30(25,26)15-9-8-14(20)29-15/h4-9,17H,3,10H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIWNGHNZYZHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine core and the introduction of the chlorothiophene and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially altering the functional groups present.
Substitution: The chlorothiophene ring can participate in substitution reactions, where the chlorine atom is replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl group and the tetrahydropyrimidine core play crucial roles in these interactions, potentially affecting the activity of the target molecules and modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural Variations and Physicochemical Properties
- Sulfonyl vs. This may improve binding to biological targets (e.g., enzymes) but reduce solubility in nonpolar solvents .
- Ethoxyphenyl vs. Hydroxyphenyl/Furanyl : The 4-ethoxyphenyl group increases lipophilicity compared to polar hydroxyphenyl () or heteroaromatic furanyl substituents (). Ethoxy’s electron-donating nature may also stabilize the tetrahydropyrimidine ring .
- Methyl Ester vs.
Crystallographic and Conformational Insights
- Ring Puckering : The tetrahydropyrimidine ring adopts a boat conformation in Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-... (), while hydroxyphenyl derivatives () show planar geometries. Sulfonyl groups may induce strain, but structural data for the target compound are unavailable .
- Hydrogen Bonding : Ethoxy and hydroxyl groups form intermolecular H-bonds in crystals (), whereas sulfonyl groups may participate in stronger dipole interactions .
Biological Activity
Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.9 g/mol. The structure features a tetrahydropyrimidine core substituted with various functional groups that are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 900012-96-6 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study comparing various derivatives found that the compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. Mechanistic studies suggest that the compound activates the ER stress response and modulates the MEK/ERK signaling pathway, leading to increased cell death.
Case Study: Induction of Apoptosis in TNBC Cells
A study conducted on MDA-MB-231 cells (a TNBC cell line) showed that treatment with the compound resulted in:
- Increased levels of cleaved caspase-3 and PARP.
- Upregulation of pro-apoptotic proteins (BAX).
These findings indicate that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the thiophene ring or ethoxy group can significantly alter its potency and selectivity against various targets.
Key SAR Findings
- Sulfonamide Group : Essential for antimicrobial activity.
- Ethoxy Substitution : Enhances lipophilicity and cellular uptake.
- Tetrahydropyrimidine Core : Provides a scaffold for interaction with biological targets.
Q & A
Q. What synthetic methodologies are commonly employed to prepare derivatives of this tetrahydropyrimidine scaffold?
The Biginelli reaction is a widely used one-pot multicomponent synthesis route. It involves condensation of an aldehyde (e.g., 4-ethoxyphenylaldehyde), a β-keto ester (e.g., methyl acetoacetate), and a thiourea or urea derivative. Catalysts such as HCl or Lewis acids (e.g., FeCl₃) are used to accelerate cyclocondensation. Post-synthetic modifications, such as sulfonylation at the methyl group, can introduce functional diversity .
Q. How is the structural integrity of this compound confirmed after synthesis?
A combination of techniques is used:
- Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks .
- NMR spectroscopy (¹H/¹³C) verifies substituent positions and detects dynamic effects (e.g., tautomerism) in solution .
- Mass spectrometry and elemental analysis validate molecular weight and purity .
Q. What key structural features influence the compound’s physicochemical properties?
X-ray studies reveal:
- The tetrahydropyrimidine ring adopts a boat conformation , with substituents like the 5-chlorothiophene sulfonyl group introducing steric effects .
- Intramolecular hydrogen bonds (e.g., N–H···O=C) stabilize the crystal lattice, affecting solubility and melting points .
- Electron-withdrawing groups (e.g., sulfonyl) modulate reactivity in subsequent derivatization .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation or alkylation of the tetrahydropyrimidine core be addressed?
Regioselectivity is influenced by:
- Steric and electronic factors : Electron-rich positions (e.g., para to the oxo group) are more reactive.
- Catalytic systems : Pd-catalyzed cross-coupling or phase-transfer catalysts can enhance selectivity for specific substitution patterns .
- Temperature control : Lower temperatures favor kinetic control, reducing side-product formation .
Q. What strategies resolve contradictions between solution-phase (NMR) and solid-state (X-ray) structural data?
- Dynamic NMR analysis identifies fluxional behavior (e.g., ring puckering) that may differ from the solid-state structure .
- Variable-temperature XRD assesses conformational flexibility.
- Computational modeling (DFT) compares relative stabilities of observed vs. solution-phase conformers .
Q. How can the antibacterial activity of this compound be systematically evaluated and optimized?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) quantify potency .
- Structure-Activity Relationship (SAR) studies : Modifying the 4-ethoxyphenyl or sulfonylmethyl groups can enhance membrane penetration or target binding .
- Time-kill kinetics and biofilm inhibition assays provide mechanistic insights .
Q. What computational approaches predict the compound’s drug-likeness or target interactions?
- Molecular docking (e.g., AutoDock) identifies potential binding modes with enzymes like dihydrofolate reductase .
- ADMET prediction tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability based on logP and polar surface area .
- MD simulations evaluate stability in biological membranes .
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Response Surface Methodology (RSM) identifies optimal conditions for variables like temperature, solvent polarity, and catalyst loading .
- Taguchi arrays prioritize critical factors (e.g., molar ratios) to minimize variability .
- High-throughput screening accelerates parameter space exploration for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
